

Application Notes and Protocols for Kinase Capture Using CTX-0294885-Coupled Beads

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CTX-0294885

Cat. No.: B612119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor based on a bis-anilino pyrimidine scaffold.^{[1][2][3][4]} Its ability to bind to a wide range of kinases has led to its development as a valuable tool for chemical proteomics and kinome profiling. When immobilized on a solid support, such as Sepharose beads, **CTX-0294885** serves as an effective affinity reagent for the capture and enrichment of kinases from complex biological samples like cell lysates.^{[1][2]} This allows for the subsequent identification and quantification of captured kinases, often by mass spectrometry, providing a snapshot of the expressed and accessible kinome.

This application note provides detailed protocols for the preparation of **CTX-0294885**-coupled beads and their use in kinase capture experiments.

Data Presentation

CTX-0294885 has demonstrated broad coverage of the kinome. In studies using the human breast cancer cell line MDA-MB-231, **CTX-0294885**-coupled beads successfully captured a significant portion of the kinome.^{[1][2][3]}

Parameter	Value	Cell Line	Reference
Number of Protein Kinases Captured	235	MDA-MB-231	[1] [2] [3]
Number of Kinases Identified (Total Protein)	185	MDA-MB-231	[3]
Number of Kinases Identified (Phosphopeptide Enrichment)	179	MDA-MB-231	[3]
Total Kinases Captured with a 4-Inhibitor Mix (including CTX-0294885)	261	MDA-MB-231	[1] [2]
Notable Kinase Family Captured	All members of the AKT family	MDA-MB-231	[3]

Experimental Protocols

Protocol 1: Coupling of CTX-0294885 to ECH Sepharose 4B Beads

This protocol describes the covalent immobilization of **CTX-0294885** to an epoxy-activated Sepharose matrix using carbodiimide chemistry. This method is based on protocols for coupling small molecules with carboxyl groups to amine-functionalized beads.

Materials:

- **CTX-0294885**
- ECH (epoxy-activated) Sepharose 4B beads
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N-Hydroxysuccinimide (NHS)
- Coupling Buffer: 0.1 M MES, pH 4.7
- Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
- Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
- Blocking Buffer: 1 M ethanolamine, pH 8.0
- Dimethyl sulfoxide (DMSO)
- Distilled water

Procedure:

- Bead Preparation:
 - Swell the required amount of ECH Sepharose 4B beads in distilled water (approximately 1 g of dry powder yields 3.5 mL of gel).
 - Wash the swollen beads with 10-15 bed volumes of distilled water on a sintered glass funnel.
 - Equilibrate the beads with 3-5 bed volumes of Coupling Buffer.
- Ligand Preparation:
 - Dissolve **CTX-0294885** in a minimal amount of DMSO.
 - Dilute the dissolved **CTX-0294885** in Coupling Buffer to the desired final concentration (e.g., 1-5 mM).
- Activation and Coupling:
 - Resuspend the equilibrated beads in the **CTX-0294885** solution.
 - Add EDC and NHS to a final concentration of 10 mg/mL each.

- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
- Blocking Unreacted Sites:
 - Pellet the beads by centrifugation (500 x g for 2 minutes) and discard the supernatant.
 - Wash the beads with 5 bed volumes of Coupling Buffer.
 - Resuspend the beads in Blocking Buffer and incubate for 2 hours at room temperature with gentle rotation to block any remaining active sites.
- Final Washes:
 - Pellet the beads and discard the blocking solution.
 - Wash the beads with 3 cycles of alternating pH washes:
 - Wash with 10 bed volumes of Wash Buffer A.
 - Wash with 10 bed volumes of Wash Buffer B.
 - Finally, wash the beads with 5 bed volumes of a neutral buffer (e.g., PBS) and store at 4°C in a suitable storage buffer (e.g., PBS with 20% ethanol).

Protocol 2: Kinase Capture from Cell Lysate

This protocol outlines the procedure for enriching kinases from a cell lysate using the prepared **CTX-0294885**-coupled beads.

Materials:

- **CTX-0294885**-coupled Sepharose beads
- Cell pellet
- Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors just before use.

- Wash Buffer: Lysis Buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).
- Elution Buffer: 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5
- Microcentrifuge tubes
- End-over-end rotator

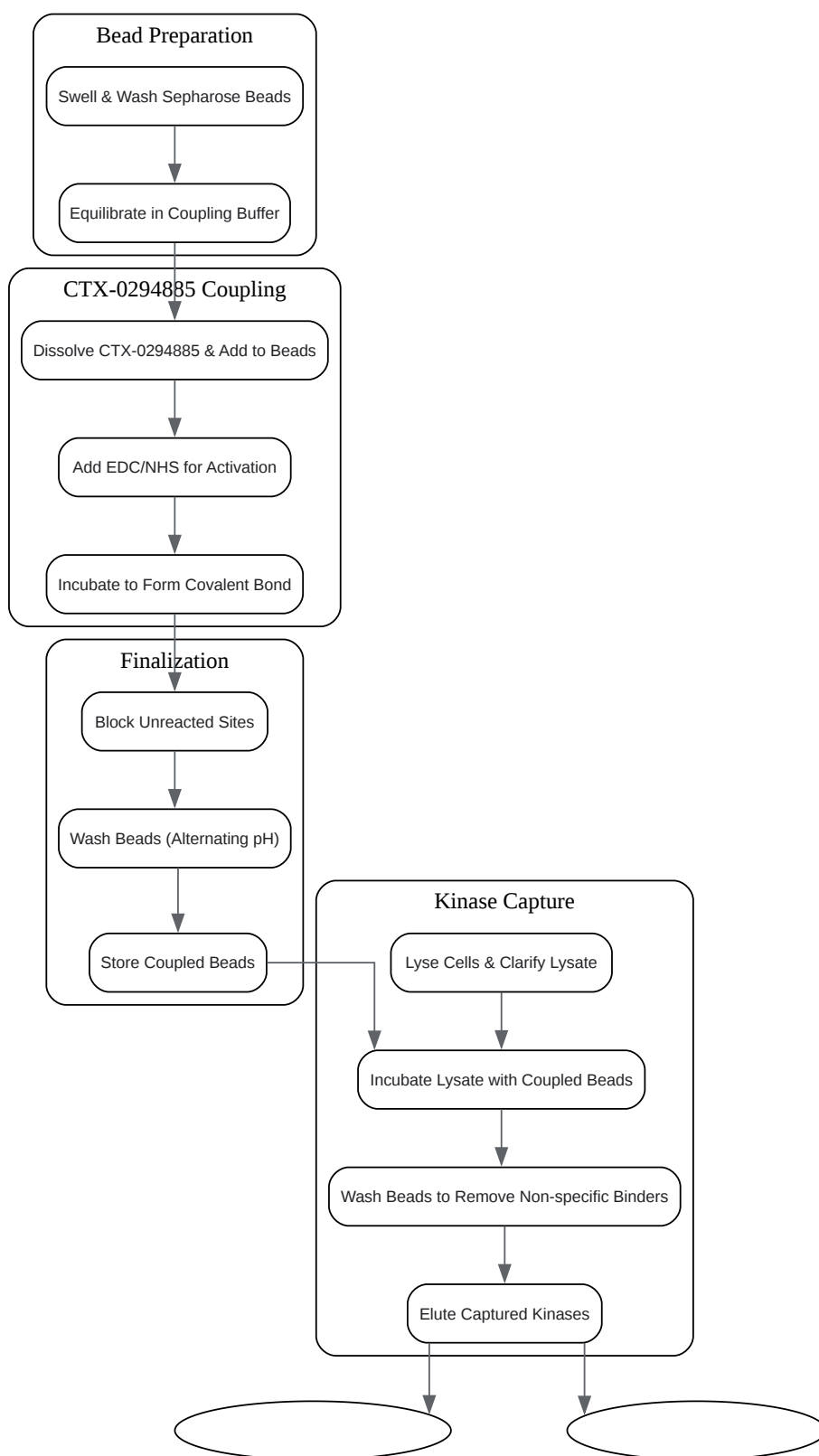
Procedure:

- Cell Lysis:
 - Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (cell lysate) and determine the protein concentration.
- Affinity Capture:
 - Equilibrate the **CTX-0294885**-coupled beads with Lysis Buffer.
 - Add an appropriate amount of bead slurry (e.g., 20-50 μ L of a 50% slurry) to the desired amount of cell lysate (e.g., 1-5 mg of total protein).
 - Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
- Washing:
 - Pellet the beads by centrifugation (500 x g for 2 minutes at 4°C) and discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them by centrifugation.

- Elution:
 - For Mass Spectrometry (acidic elution):
 - After the final wash, add 2-3 bed volumes of Elution Buffer (0.1 M glycine-HCl, pH 2.5) to the beads.
 - Incubate for 5-10 minutes at room temperature with gentle agitation.
 - Pellet the beads and carefully collect the supernatant containing the eluted kinases.
 - Immediately neutralize the eluate by adding Neutralization Buffer (1:10 v/v).
 - For SDS-PAGE and Western Blotting:
 - Add 1x SDS-PAGE sample buffer directly to the washed beads.
 - Boil the sample for 5-10 minutes at 95°C to elute and denature the captured proteins.
 - Pellet the beads, and the supernatant is ready for loading onto a gel.

Visualizations

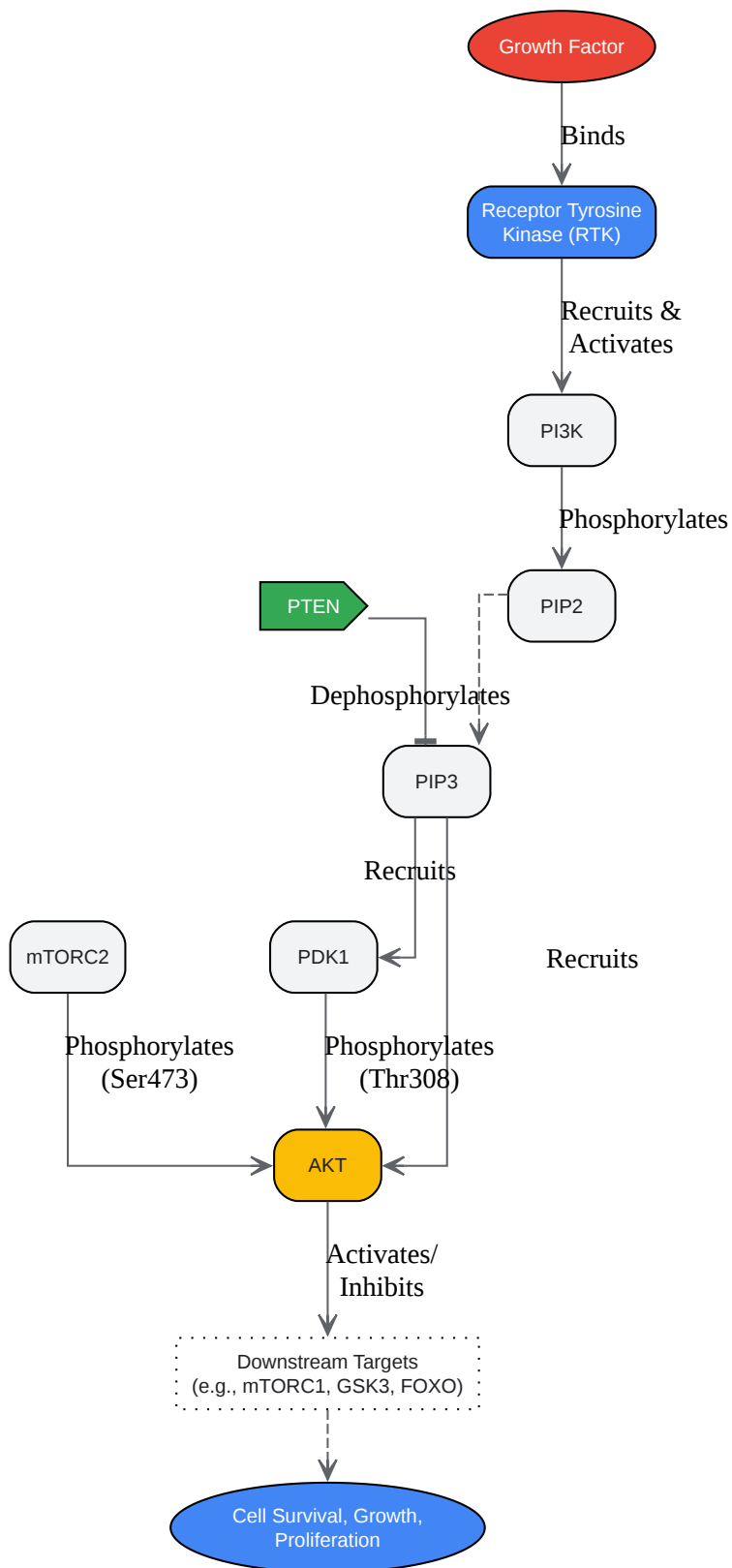
Experimental Workflow for Kinase Capture



[Click to download full resolution via product page](#)

Caption: Workflow for preparing **CTX-0294885**-coupled beads and capturing kinases.

PI3K/Akt Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Simplified PI3K/Akt signaling pathway, a key target of **CTX-0294885**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. omics.bjcancer.org [omics.bjcancer.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Kinase Capture Using CTX-0294885-Coupled Beads]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612119#preparing-ctx-0294885-coupled-beads-for-kinase-capture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com